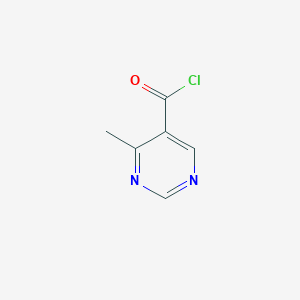

4-Methylpyrimidine-5-carbonyl chloride

Description

4-Methylpyrimidine-5-carbonyl chloride is a pyrimidine derivative featuring a methyl group at the 4-position and a reactive carbonyl chloride moiety at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity . This compound serves as a critical intermediate in synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules. Its reactivity stems from the electrophilic carbonyl chloride group, enabling facile nucleophilic substitutions or condensations with amines, alcohols, or thiols .

Properties

IUPAC Name |

4-methylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-5(6(7)10)2-8-3-9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZVJUOASGMRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-5-carbonyl chloride typically involves the chlorination of 4-methylpyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Reaction:

4-Methylpyrimidine-5-carboxylic acid+SOCl2→4-Methylpyrimidine-5-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 4-Methylpyrimidine-5-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-5-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylpyrimidine-5-carboxylic acid.

Reduction: It can be reduced to 4-methylpyrimidine-5-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under mild to moderate conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

4-Methylpyrimidine-5-carboxylic acid: Formed by hydrolysis.

4-Methylpyrimidine-5-methanol: Formed by reduction.

Scientific Research Applications

4-Methylpyrimidine-5-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of antiviral, anticancer, and anti-inflammatory drugs.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-5-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the pyrimidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-methylpyrimidine-5-carbonyl chloride, we compare it with structurally related pyrimidine derivatives and heterocyclic carbonyl chlorides. Key differences in substituents, synthesis routes, and functional performance are highlighted below.

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Synthetic Accessibility :

- 4-Chloro-5-methylpyrimidine is synthesized via a two-step process from 4,6-dichloro-5-methylpyrimidine, achieving a high yield (91%) under mild conditions . In contrast, carbonyl chloride derivatives like 4-methylpyrimidine-5-carbonyl chloride likely require more specialized reagents (e.g., thionyl chloride or oxalyl chloride) for carboxyl group activation, which may lower yields due to sensitivity to moisture .

Reactivity and Stability :

- The carbonyl chloride group in 4-methylpyrimidine-5-carbonyl chloride confers higher reactivity toward nucleophiles compared to carboxylic acid (e.g., 4-methylpyrimidine-5-carboxylic acid) or ester analogs. However, this reactivity necessitates careful handling under anhydrous conditions .

- Chlorine substituents (e.g., in 4-chloro-5-methylpyrimidine or 2-chloro-4-methylpyrimidine-5-carboxylic acid) enhance electrophilicity at specific positions, enabling regioselective substitutions critical for drug design .

Biological Activity: Pyrimidine-based carbonyl chlorides are pivotal in developing kinase inhibitors. For example, compound 12a (a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonyl derivative) exhibits potent CDK2/cyclin A inhibition (IC₅₀ = 12 nM), attributed to its planar pyrimidine core and hydrogen-bonding interactions with kinase active sites .

Industrial Applicability :

- High-yield synthesis routes (e.g., 91% for 4-chloro-5-methylpyrimidine) are prioritized for scale-up, whereas 4-methylpyrimidine-5-carbonyl chloride may require optimization for large-scale production due to its sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.